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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412

5-Hydroxy-2-methoxypyridine (also known as 6-methoxypyridin-3-ol) is a heterocyclic
aromatic compound that has emerged as a valuable and versatile building block in the fields of
medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is deceptively
simple, yet it contains a unique combination of functional groups that provide multiple avenues
for synthetic modification. The pyridine ring itself is a common motif in biologically active
compounds. The hydroxyl group at the 5-position offers a prime site for nucleophilic reactions
and hydrogen bonding interactions, while the electron-donating methoxy group at the 2-position
modulates the electronic properties of the aromatic ring, influencing its reactivity and the
physicochemical properties of its derivatives.[3]

This guide, intended for researchers and drug development professionals, provides a
comprehensive overview of 5-hydroxy-2-methoxypyridine, moving from its fundamental
properties and spectroscopic signature to its synthesis, key chemical transformations, and
applications as a core scaffold in the development of targeted therapeutics.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental characteristics of a chemical building block is paramount for its
effective use in synthesis and application.

Table 1: Physicochemical Properties of 5-Hydroxy-2-methoxypyridine
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Property Value Source(s)

IUPAC Name 6-methoxypyridin-3-ol [4]

CAS Number 51834-97-0 [4][5]

Molecular Formula CeH7NO2 [4115][6]

Molecular Weight 125.13 g/mol [41151[6]
Off-white to faint yellow or

Appearance lemony beige crystalline [51[7]
solid/powder

Melting Point 81°C [7]

pKa 9.69 + 0.10 (Predicted) [7]

SMILES COC1=NC=C(C=C1)O [4][8]
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graph "5 Hydroxy 2 methoxypyridine Structure" {

layout=neato;

node [shape=plaintext];
edge [style=invis];

// Define nodes for atoms with positions

N1 [label="N",
C2 [label="C",
C3 [label="C",
C4 [label="C",
C5 [label="C",
C6 [label="C",

// Substituents

pos="0,1.2!"1;
pos="-1.1,0.6!"];
pos="-1.1,-0.6!"];
pos="0,-1.2!"];
pos="1.1,-0.6!"];
pos="1.1,0.6!"];

0 methoxy [label="0", pos="-2.2,1.1!"];
C methoxy [label="CHs", pos="-3.3,1.6!"];
0 hydroxy [label="0", pos="2.2,-1.1!"];
H hydroxy [label="H", pos="3.0,-0.7!"];
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// Define edges for bonds
edge [style=solid, color="#202124"];

C2 -- NI1;
N1 -- Co6;
C5 -- C6;
C4 -- C5;
C3 -- (C4;
2 -- (C3;

// Double bonds

edge [style=double, color="#202124"];

N1 -- Co [style=solid]; // Redraw as solid for clarity with double
c2 -- C3;

C4 -- C5;

// Substituent bonds
edge [style=solid];

C2 -- 0 methoxy;

0 methoxy -- C methoxy;
C5 -- 0 hydroxy;

0 hydroxy -- H hydroxy;

// Invisible edges for spacing labels

node [shape=plaintext, fontcolor="#5F6368", fontsize=10];
L2 [label="2", pos="-1.4,0.9!"];

L3 [label="3", pos="-1.4,-0.9!"];

L4 [label="4", pos="0,-1.5!"];

L5 [label="5", pos="1.4,-0.9!"];

L6 [label="6", pos="1.4,0.9!"];

}

Caption: Structure and IUPAC numbering of 5-Hydroxy-2-methoxypyridine.

Expert Analysis of Spectroscopic Data
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While experimental spectra should always be acquired for confirmation, a senior scientist can

predict the key features, which is crucial for reaction monitoring and characterization.[9][10]

'H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the
aromatic region and one singlet for the methoxy group. The proton at C4, situated between
the two oxygen-bearing carbons, will likely be the most shielded. The protons at C3 and C6
will be doublets due to coupling with their neighbors. The hydroxyl proton will appear as a
broad singlet, and its chemical shift can vary depending on the solvent and concentration.

13C NMR (Carbon NMR): Five signals are expected for the pyridine ring carbons, with the
carbon atoms attached to oxygen (C2 and C5) being the most deshielded, appearing furthest
downfield. The methoxy carbon will appear as a distinct signal in the aliphatic region
(typically 50-60 ppm).

IR (Infrared) Spectroscopy: The most prominent feature will be a broad absorption band in
the 3200-3600 cm~1 region, characteristic of the O-H stretching vibration of the hydroxyl
group.[9] Other key signals include C-H stretching from the aromatic ring and methyl group
(~2850-3100 cm~1), aromatic C=C and C=N stretching vibrations in the 1400-1600 cm~1
"fingerprint” region, and strong C-O stretching bands for the ether and phenol functionalities
(~1000-1300 cm~1).[9]

MS (Mass Spectrometry): The molecular ion peak (M*) should be readily observable at m/z
= 125. Common fragmentation patterns may include the loss of a methyl radical (*CHs, M-
15) from the methoxy group or the loss of formaldehyde (CH20, M-30).

Synthesis of the 5-Hydroxy-2-methoxypyridine Core

The synthesis of substituted pyridines can be challenging. While numerous methods exist for

the related compound 5-hydroxy-2-methylpyridine, specific, high-yield routes to 5-hydroxy-2-

methoxypyridine are less commonly published.[1] A plausible and robust strategy involves the

diazotization of a corresponding aminopyridine, a classic and reliable transformation in

heterocyclic chemistry.

Proposed Synthetic Pathway: Diazotization of 2-
Methoxy-5-aminopyridine
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This method leverages a commercially available starting material and converts the amino group
into a hydroxyl group via a diazonium salt intermediate. The choice of acidic conditions and
controlled temperature is critical to prevent unwanted side reactions and ensure the stability of
the diazonium salt before hydrolysis.

Synthetic Workflow

[Z—Methoxy—S—aminopyridina

NaNO2, H2S04 / H20
0-5°C
(Diazotization)

Pyridyl Diazonium Salt
(in situ)

H20, Heat (e.g., 95°C)
(Hydrolysis)

G-Hydroxy-2-methoxypyridine]

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Hydroxy-2-methoxypyridine via diazotization.

Experimental Protocol: Diazotization
This protocol is adapted from established procedures for similar pyridine transformations.[1]
e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,

thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water
(e.g., 1:2 v/v). Cool the solution to below 0°C using an acetone/ice bath.
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e Amine Addition: Slowly add 2-methoxy-5-aminopyridine (1.0 eq) to the cold acid solution
while maintaining vigorous stirring. Ensure the temperature does not rise above 5°C.

o Diazotization: Prepare a solution of sodium nitrite (1.3 eq) in water. Add this solution
dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is
strictly maintained between 0-5°C. The causality here is critical: diazonium salts are
unstable, and exothermic decomposition is a risk if the temperature is not controlled.

o Hydrolysis: After the addition is complete, stir the mixture at 0°C for an additional 45 minutes
to ensure complete formation of the diazonium salt. Then, slowly and carefully heat the
reaction mixture to 95°C. Vigorous nitrogen evolution will be observed as the diazonium
group is replaced by a hydroxyl group. Maintain this temperature for 15-20 minutes until gas
evolution ceases.

o Work-up and Purification: Cool the reaction mixture to room temperature. Carefully neutralize
the solution to a pH of ~7 using a saturated aqueous solution of sodium bicarbonate or 50%
w/w sodium hydroxide. The product may precipitate or can be extracted with an organic
solvent like ethyl acetate (3x). Combine the organic fractions, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
column chromatography or recrystallization to yield 5-hydroxy-2-methoxypyridine.

Chemical Reactivity and Derivatization Strategies

The true value of 5-hydroxy-2-methoxypyridine lies in its predictable and versatile reactivity,
which allows for the controlled introduction of diverse functional groups.

Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is weakly acidic and can be readily deprotonated by a suitable
base to form a phenoxide. This nucleophilic phenoxide can then react with various
electrophiles, most commonly alkyl halides, in a Williamson ether synthesis-type reaction. This
is arguably the most important reaction for this scaffold, as it allows for the attachment of other
molecular fragments.[11][12]
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O-Alkylation Workflow

5-Hydroxy-2-methoxypyridine
+ Alkyl Halide (R-X)

Dissolve in Anhydrous Solvent
(e.g., DMF, Acetonitrile)

Add Base (e.g., K2COs, NaH)
Formation of Nucleophilic Phenoxide

Add Alkyl Halide (R-X)
Heat to 60-80°C

[Monitor by TLC/LC-MS]

G\queous Work-up & ExtractiorD

5-Alkyloxy-2-methoxypyridine
(Purified Product)

Click to download full resolution via product page

Caption: General workflow for the O-alkylation of 5-Hydroxy-2-methoxypyridine.
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Experimental Protocol: General O-Alkylation

o Reaction Setup: To a solution of 5-hydroxy-2-methoxypyridine (1.0 eq) in an anhydrous
polar aprotic solvent such as DMF or acetonitrile, add a mild base like anhydrous potassium
carbonate (1.5 - 2.0 eq). The choice of a polar aprotic solvent is key as it solubilizes the salts
while not interfering with the nucleophile.

» Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the
desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq) dropwise.

o Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer
chromatography (TLC) until the starting material is consumed.

o Work-up: Cool the reaction to room temperature, pour it into water, and extract with an
appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with
brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

 Purification: Purify the crude product by flash column chromatography on silica gel to obtain
the desired ether.

Electrophilic Aromatic Substitution (S_EAr)

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic
substitution than benzene.[13][14] However, the strong electron-donating and ortho, para-
directing effects of both the hydroxyl and methoxy groups activate the ring, making S_EAr
feasible under controlled conditions.

Caption: Directing effects in electrophilic aromatic substitution.

o Regioselectivity: Both the -OH and -OCHs groups direct incoming electrophiles to the
positions ortho and para to themselves.

o The -OCHs group at C2 directs to C3 and C5.
o The -OH group at C5 directs to C4 and C6.

e Outcome: The positions are electronically activated. Considering steric hindrance from the
methoxy group, substitution at the C4 position is often the most likely outcome, as it is
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activated by the adjacent hydroxyl group and is sterically accessible. Reactions like nitration,
halogenation, or Friedel-Crafts acylation can be performed, though they may require more
forcing conditions than for benzene.[15][16]

Applications in Medicinal Chemistry: A Scaffold for
Kinase Inhibitors

The 5-hydroxy-2-methoxypyridine moiety is a privileged scaffold in modern drug discovery.
Its utility is exemplified in the design of novel PI3BK/mTOR dual inhibitors, a critical class of anti-
cancer agents.[17]

In a recent study, researchers designed and synthesized a series of sulfonamide
methoxypyridine derivatives as potent PI3K/mTOR inhibitors.[17] The 5-hydroxy-2-
methoxypyridine core served as a central linking unit. The hydroxyl group was first converted
to an amino group, which was then used to form a sulfonamide bond, a common
pharmacophore. The pyridine nitrogen and methoxy group likely contribute to the solubility and
binding profile of the final molecule within the ATP-binding pocket of the target kinases.

5-Hydroxy-2-methoxypyridine
Core

A4
Synthetic Modifications
(e.g., Amination, Sulfonylation)

linked via
core

linked via
core

/

Potent PI3BK/mTOR
Dual Inhibitor

Click to download full resolution via product page

Caption: Role of the scaffold in constructing a complex drug molecule.
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This application highlights the strategic value of the scaffold: it provides a stable, synthetically
tractable core upon which complex pharmacophores can be assembled to achieve high-
potency and selective biological activity.

Safety and Handling

As with any laboratory chemical, proper handling of 5-hydroxy-2-methoxypyridine is
essential.

» Hazard Identification: The compound is classified as a warning-level hazard. It is known to
cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation
(H335).[4][7]

 Precautionary Measures:

o Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat. Avoid breathing dust or vapors.[18][19]

o Storage: Store in a tightly closed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.[18]

o First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least
15 minutes and seek medical attention. If inhaled, move to fresh air.[19]

Conclusion

5-Hydroxy-2-methoxypyridine is more than just a simple heterocyclic molecule; it is a
powerful synthetic intermediate whose value is defined by the strategic interplay of its
functional groups. The hydroxyl group provides a reliable handle for O-alkylation and other
coupling reactions, while the methoxy and hydroxyl groups together activate the pyridine ring
for further functionalization via electrophilic substitution. Its demonstrated success as a core
scaffold in the development of potent kinase inhibitors underscores its importance for
researchers, scientists, and drug development professionals. A thorough understanding of its
properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel
and impactful chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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